molecular formula C21H28N8O B6467657 9-[(oxolan-2-yl)methyl]-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine CAS No. 2640866-90-4

9-[(oxolan-2-yl)methyl]-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine

Cat. No.: B6467657
CAS No.: 2640866-90-4
M. Wt: 408.5 g/mol
InChI Key: NWGFZDVSPZGPHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 6-piperazin-1-yl-purine class, characterized by a purine core substituted at the N9 position with an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) group and at the C6 position with a piperazine ring further functionalized by a 2-(propan-2-yl)pyrimidin-4-yl moiety.

Properties

IUPAC Name

9-(oxolan-2-ylmethyl)-6-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N8O/c1-15(2)19-22-6-5-17(26-19)27-7-9-28(10-8-27)20-18-21(24-13-23-20)29(14-25-18)12-16-4-3-11-30-16/h5-6,13-16H,3-4,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGFZDVSPZGPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3N=CN4CC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-[(oxolan-2-yl)methyl]-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be described by its IUPAC name, which reflects its intricate arrangement of functional groups. The following table summarizes key properties:

PropertyValue
Molecular FormulaC19H26N6O
Molecular Weight366.45 g/mol
SolubilitySoluble in DMSO, ethanol
Melting PointNot available
LogP2.5

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notably, it has been investigated for its inhibitory effects on dihydrofolate reductase (DHFR), a key enzyme involved in folate metabolism and DNA synthesis. Inhibition of DHFR leads to reduced availability of tetrahydrofolate, which is critical for the synthesis of nucleic acids.

Therapeutic Applications

Research indicates that this compound may have potential applications in treating various conditions, including:

  • Cancer : By inhibiting DHFR, the compound can impede the proliferation of cancer cells.
  • Neurological Disorders : Its ability to modulate neurotransmitter systems suggests potential use in treating conditions like depression or anxiety.
  • Infectious Diseases : The compound's structural similarities to known antifolates position it as a candidate for anti-parasitic therapies.

Case Studies

  • Antitumor Activity : A study evaluating the effects of similar pyrimidine derivatives on tumor growth showed significant reductions in tumor size in animal models when treated with compounds structurally related to this compound. The mechanism was linked to apoptosis induction in cancer cells through the inhibition of DHFR .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of related compounds in models of cerebral ischemia. The results indicated that these compounds could prolong survival times and reduce mortality rates in test subjects .
  • Antiparasitic Properties : A case study focusing on pyrimidine derivatives demonstrated efficacy against certain parasitic infections, suggesting that this class of compounds could be further explored for therapeutic use against diseases like malaria .

Research Findings

Recent studies have focused on synthesizing analogs of this compound to enhance its biological activity and reduce side effects. For instance, modifications to the oxolan group have shown promise in improving solubility and bioavailability while maintaining inhibitory potency against DHFR.

In Vitro and In Vivo Studies

Experimental data from both in vitro and in vivo studies indicate that the compound exhibits a dose-dependent response in inhibiting cell proliferation in various cancer cell lines. Additionally, pharmacokinetic studies reveal favorable absorption and distribution characteristics.

Scientific Research Applications

Structure and Properties

This compound features a purine core substituted with an oxolan ring and various functional groups, which contribute to its biological activity. Its molecular formula can be represented as C18H24N6OC_{18}H_{24}N_{6}O, indicating a significant degree of complexity that may influence its interactions with biological targets.

Anticancer Activity

One of the primary applications of this compound lies in its potential as an anticancer agent. Research indicates that derivatives of purine can inhibit various kinases involved in cancer progression. For instance, similar compounds have been shown to inhibit the c-KIT kinase, which is implicated in several cancers, including gastrointestinal stromal tumors (GISTs) and systemic mastocytosis . The structural similarity of 9-[(oxolan-2-yl)methyl]-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine to known kinase inhibitors suggests it may exhibit similar properties.

Enzyme Inhibition

The ability to inhibit specific enzymes, such as kinases or polymerases, is a common mechanism for many therapeutic agents derived from purines. This compound's structure may allow it to bind effectively to active sites on these enzymes, thereby blocking their activity and disrupting cellular processes essential for tumor growth or viral replication.

Interaction with Nucleic Acids

Given its purine base, this compound may also interact directly with nucleic acids (DNA/RNA), potentially leading to interference in transcription or replication processes. This interaction could form the basis for its antiviral or anticancer activities.

In Vitro Studies

Several studies have been conducted to evaluate the biological activity of related compounds. For instance, a study highlighted the efficacy of pyrimidine derivatives in inhibiting cancer cell proliferation in vitro, suggesting that structural modifications could enhance potency . While direct studies on our compound are scarce, these findings provide a foundation for further exploration.

Preclinical Models

Preclinical models using similar compounds have shown promising results in reducing tumor sizes and improving survival rates in animal models of cancer . These models serve as critical steps toward understanding the potential therapeutic benefits of this compound.

Clinical Trials

Initiating clinical trials will be essential to determine the safety and efficacy of this compound in humans. Given the promising data from preclinical studies, there is a strong rationale for advancing this research.

Structural Optimization

Continued exploration of structural modifications may enhance selectivity and potency against specific targets while minimizing side effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Purine Modifications

N9 Substituents
  • Target Compound : The oxolan-2-ylmethyl group introduces a rigid, oxygen-containing heterocycle, enhancing solubility compared to purely hydrophobic substituents. This group is structurally analogous to N-(2-Methoxybenzyl)-9-(oxolan-2-yl)-9H-purin-6-amine (), which forms hydrogen-bonded dimers via N6–H6⋯N7 interactions .
  • Analog 1 : 9-Methyl-6-{4-[2-(methylsulfanyl)-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine () replaces the oxolane with a methyl group, reducing polarity but maintaining a pyrimidine-linked piperazine at C6.
C6 Substituents
  • Analog 2: Compounds 35–38 () feature piperazines acylated with carbonyl groups (e.g., 3,3-dimethylbutanoyl, tetrahydro-2H-pyran-4-ylcarbonyl), which may alter metabolic stability compared to the pyrimidine substituent in the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents HPLC Purity
Target Compound ~500 (estimated) Not reported Oxolan-2-ylmethyl, 2-isopropylpyrimidine Not reported
35 () 523.5 194–195 3,3-Dimethylbutanoyl-piperazine >99%
15 () 545.5 182–184 Butylsulfonyl-piperazine 97%
19 () 585.4 195–196 Tetrahydro-2H-pyran-4-ylmethylsulfonyl >99%
N-(2-Methoxybenzyl)... 325.4 Not reported Oxolan-2-yl, 2-methoxybenzylamine Not reported
  • Solubility : The oxolan-2-ylmethyl group in the target compound likely improves aqueous solubility compared to 35 and 15 , which have hydrophobic acyl/sulfonyl groups.
  • Thermal Stability : Higher melting points in sulfonyl derivatives (e.g., 19 : 195–196°C) suggest increased crystallinity due to strong intermolecular forces .

Pharmacological Implications

  • Target Compound: The pyrimidine-isopropyl group may enhance selectivity for kinases or cannabinoid receptors, similar to Felcisetragum (), a prokinetic agent with a piperazine motif .
  • Receptor Binding : The oxolane group’s hydrogen-bonding capacity (as seen in ) could mimic natural substrates in enzymatic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.